

physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridine-3-carboxaldehyde

Cat. No.: B031289

[Get Quote](#)

An In-depth Technical Guide to **6-(Trifluoromethyl)pyridine-3-carboxaldehyde**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-(Trifluoromethyl)pyridine-3-carboxaldehyde**, a pivotal building block in modern medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and drug development professionals, this document delves into the core physicochemical properties, synthesis, reactivity, and applications of this versatile fluorinated heterocyclic compound.

Introduction: The Significance of a Fluorinated Pyridine Scaffold

6-(Trifluoromethyl)pyridine-3-carboxaldehyde (CAS No. 386704-12-7) has emerged as a compound of significant interest due to its unique combination of a pyridine ring, a reactive aldehyde functional group, and a trifluoromethyl moiety. The incorporation of fluorine, particularly a trifluoromethyl (-CF₃) group, into organic molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.^{[1][2]} The pyridine core is a common scaffold in numerous pharmaceuticals, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.^[1] This guide synthesizes critical data to provide a holistic understanding of this molecule's utility and handling.

Molecular Identity and Structural Characteristics

The structure of **6-(Trifluoromethyl)pyridine-3-carboxaldehyde** features a pyridine ring substituted at the 6-position with an electron-withdrawing trifluoromethyl group and at the 3-position with a synthetically versatile carboxaldehyde group.

Molecular Identifiers

Identifier	Value
IUPAC Name	6-(trifluoromethyl)pyridine-3-carbaldehyde[3]
Synonyms	6-(Trifluoromethyl)nicotinaldehyde[4], 2-(Trifluoromethyl)pyridine-5-carboxaldehyde[5]
CAS Number	386704-12-7[3][6]
Molecular Formula	C ₇ H ₄ F ₃ NO[3][5]
Molecular Weight	175.11 g/mol [3][5]
InChI Key	MRPAGRCGPAXOGS-UHFFFAOYSA-N[3][5]
SMILES	C1=CC(=NC=C1C=O)C(F)(F)F[3]

Structural Diagram

The trifluoromethyl group strongly influences the electronic properties of the pyridine ring, enhancing the electrophilicity of the aldehyde's carbonyl carbon and affecting the reactivity of the ring itself.

Caption: Molecular structure of the title compound.

Physicochemical and Spectroscopic Profile

The compound is typically a white to off-white solid under standard conditions.[7][8] Its physical properties are summarized below.

Table of Physicochemical Properties

Property	Value	Source(s)
Appearance	White to Almost white Solid	[5][8]
Melting Point	52-56 °C	[5][9]
Boiling Point	72 °C (unspecified pressure) / 205.3 °C at 760 mmHg	[5][9][10]
Density	~1.369 g/cm³ (Predicted)	[5][9]
Flash Point	93.3 °C (Closed Cup)	
Solubility	Soluble in Methanol	[5]
Storage Temperature	2-8°C	[5][6]
Sensitivity	Air Sensitive	[5][10]

Spectroscopic Data

A key diagnostic tool for confirming the structure is ¹H NMR spectroscopy. The reported chemical shifts are consistent with the assigned structure.

- ¹H NMR (CDCl₃): δ 10.22 (s, 1H, -CHO), 9.20 (s, 1H, Py-H2), 8.36-8.38 (d, 1H, Py-H4), 7.88-7.90 (d, 1H, Py-H5).[8]
- Other Data: Infrared (IR), Mass Spectrometry (MS), and ¹³C NMR data are also available through various chemical suppliers and databases.[11]

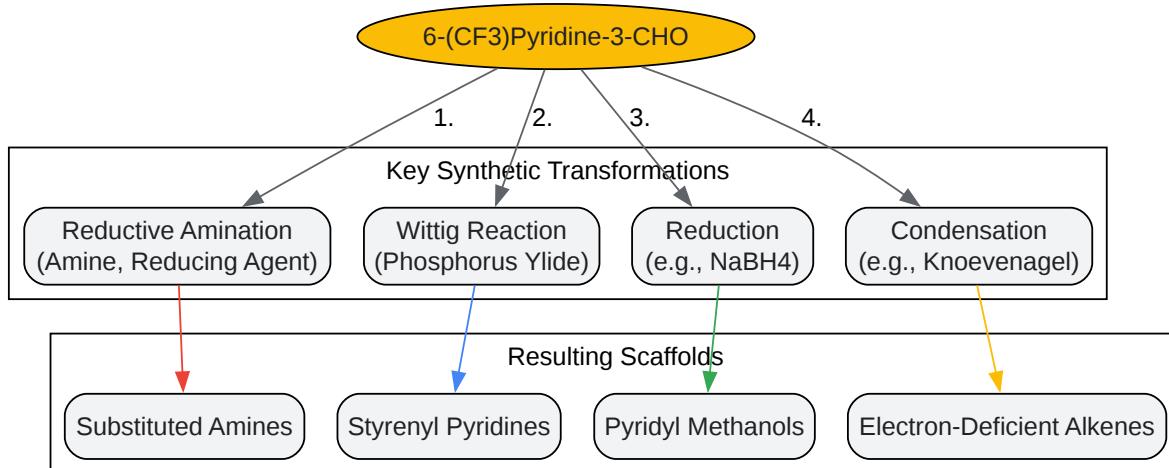
Synthesis and Experimental Protocol

The most prevalent and efficient synthesis of **6-(Trifluoromethyl)pyridine-3-carboxaldehyde** involves the selective oxidation of the corresponding primary alcohol, (6-(trifluoromethyl)pyridin-3-yl)methanol.

Workflow for Synthesis

Caption: Oxidation of the precursor alcohol to the aldehyde.

Detailed Experimental Protocol


This protocol is synthesized from established procedures.[\[5\]](#)[\[7\]](#)[\[8\]](#)

- Preparation: Dissolve (6-(trifluoromethyl)pyridin-3-yl)methanol (1 equivalent) in a suitable solvent such as dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
- Oxidation: To the cooled solution, add manganese dioxide (MnO₂, ~5 equivalents) portion-wise.
 - Expert Insight: Manganese dioxide is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid, making it ideal for this transformation.
- Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[\[8\]](#)
- Work-up: Upon completion, remove the solid manganese dioxide by filtration through a pad of celite.
- Isolation: Concentrate the filtrate under reduced pressure to yield **6-(trifluoromethyl)pyridine-3-carboxaldehyde**, typically as a white solid.[\[7\]](#)[\[8\]](#) The product can be used directly or purified further if necessary.

Chemical Reactivity and Synthetic Applications

The aldehyde functional group is the primary site of reactivity, participating in a wide array of chemical transformations. This reactivity makes it an indispensable intermediate.[\[7\]](#)

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Major reaction pathways for the title compound.

Applications in Drug Discovery

- Alzheimer's Disease Research: The compound is explicitly cited as a crucial reagent in the preparation of novel piperidine derivatives that are being investigated as potential therapeutic agents for Alzheimer's disease.[5][7][8][9][12]
- Aldosterone Synthase Inhibitors: It has been used in the synthesis of selective aldosterone synthase inhibitors, highlighting its utility in developing treatments for cardiovascular and metabolic diseases.
- General Medicinal Chemistry: As a fluorinated building block, it is valuable for creating libraries of compounds for screening against various biological targets. The trifluoromethyl group can improve pharmacokinetics and the pyridine nitrogen can act as a key interaction point.[1][7]

Safety, Handling, and Storage

Proper handling of **6-(Trifluoromethyl)pyridine-3-carboxaldehyde** is critical due to its hazard profile.

GHS Hazard Identification

The compound is classified with several hazards based on aggregated data.[\[3\]](#)[\[13\]](#)

- Pictograms: Danger
- Hazard Statements:
 - H301: Toxic if swallowed[\[3\]](#)
 - H315: Causes skin irritation[\[3\]](#)
 - H317: May cause an allergic skin reaction[\[3\]](#)
 - H319: Causes serious eye irritation[\[3\]](#)
 - H335: May cause respiratory irritation[\[3\]](#)
- Target Organs: Respiratory system

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood. For solids, a dust mask (e.g., N95) is recommended.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[14\]](#) Recommended storage temperature is between 2-8°C.[\[5\]](#)[\[6\]](#) The material is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[\[5\]](#)[\[10\]](#)
- In case of fire: Use appropriate extinguishing media. Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[\[14\]](#)

Conclusion

6-(Trifluoromethyl)pyridine-3-carboxaldehyde is a high-value chemical intermediate with a well-defined profile. Its unique structural features—a reactive aldehyde, a biologically relevant pyridine core, and a modulating trifluoromethyl group—make it a powerful tool in the synthesis of complex molecules, particularly in the pursuit of novel therapeutics for neurodegenerative and metabolic disorders. The established synthetic route and predictable reactivity, coupled with a clear understanding of its handling requirements, solidify its position as a staple building block for the advanced researcher.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde | C7H4F3NO | CID 2777762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 5. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7 [amp.chemicalbook.com]
- 6. 6-(Trifluoromethyl)pyridine-3-carboxaldehyde (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. nbinno.com [nbinno.com]
- 8. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE | 386704-12-7 [chemicalbook.com]
- 9. bocsci.com [bocsci.com]
- 10. parchem.com [parchem.com]
- 11. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE(386704-12-7) 1H NMR spectrum [chemicalbook.com]

- 12. 6-(TRIFLUOROMETHYL)PYRIDINE-3-CARBOXALDEHYDE CAS#: 386704-12-7
[m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physical and chemical properties of 6-(Trifluoromethyl)pyridine-3-carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031289#physical-and-chemical-properties-of-6-trifluoromethyl-pyridine-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com